Dimethylketene dimer

Descripción general

Descripción

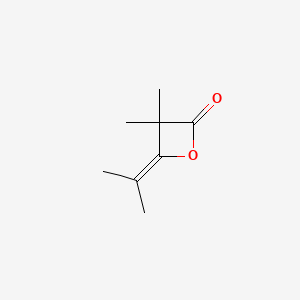

Dimethylketene dimer, also known as 3-Pentenoic acid, 3-hydroxy-2,2,4-trimethyl-, β-lactone , is an organic compound with the molecular formula C8H12O2 . It is a derivative of ketene, which is formed by the dimerization of ketene .

Synthesis Analysis

Dimethylketene dimer can be synthesized from tetramethyl-1,3-cyclobutanedione and chlorobenzene . The mixture is heated to 135°C with stirring while anhydrous aluminum chloride is added in portions over a 3-hour period . After the addition is complete, heating is continued for an additional 5 hours . The reaction mixture is then cooled and poured into a stirred solution of sodium chloride and sodium acetate in water .Molecular Structure Analysis

The molecular structure of Dimethylketene dimer is complex. Five different isomeric molecular structures were proposed for this compound (one acyclic and four cyclic conformers) .Chemical Reactions Analysis

Dimethylketene dimer is a reactive compound that is useful in synthetic and structural chemistry . It can react with alcohols and amines to give derivatives of 3-oxobutanoic acid . It can also be used for the synthesis of cyclobutane derivatives through [2 + 2] cycloadditions with suitably active alkenes .Physical And Chemical Properties Analysis

Dimethylketene dimer has a molecular weight of 140.18 . It is a colorless liquid . It is unstable with respect to formation of a dimer known as "diketene" . The dimer also is a highly reactive substance with such unusual characteristics that its structure was not firmly established until 1956, almost 48 years after it first was prepared .Aplicaciones Científicas De Investigación

Electron Diffraction Analysis

- Electron Diffraction Investigation : A study by Lipscomb and Schomaker (1946) explored the structure of dimethylketene dimer, confirming its 2,2,4,4‐tetramethylcyclobutadione‐1,3 structure through electron diffraction. They provided detailed measurements of interatomic distances and angles, as well as discussed the high temperature factor related to atom polarization in the context of molecular vibration modes (Lipscomb & Schomaker, 1946).

Environmental Effects on ESR Spectrum

- ESR Spectrum in Low Temperature Matrices : Fujisawa et al. (1985) examined the cation radical of dimethylketene in various halocarbon matrices at low temperatures. They noted irreversible spectral changes with temperature increases, suggesting the formation of a dimer cation and interaction with matrix molecules to form adducts (Fujisawa, Sato, Shimokoshi & Shida, 1985).

Dimerization and Polymerization

- Dimerization and Lewis Acid Effects : Research by Totten, Wenke, and Rhodes (1985) focused on the dimerization of dimethylketene acetal, noting the influence of Lewis acids on product yield and structure. They highlighted the formation of succinate dimer and Claisen β-ketoester products (Totten, Wenke & Rhodes, 1985).

Stereochemistry in Cycloaddition

- Cycloaddition Stereochemistry : Frey and Isaacs (1970) explored the stereochemistry in the cycloaddition of dimethylketen to cis- and trans-but-2-ene. They observed retention of stereochemistry in the reaction, with the cis-olefin showing higher retention compared to the trans-isomer (Frey & Isaacs, 1970).

Vibrational Frequencies and Structural Analysis

- Vibrational Frequency Study : Jensen (2005) conducted a theoretical analysis of the vibrational frequencies of dimethylketene, assigning normal modes to various types of molecular motions. This study provides insights into the molecular structure and dynamics of dimethylketene (Jensen, 2005).

Applications in Food Packaging

- Polyketones in Food Packaging : Wang et al. (2016) designed aliphatic polyketones based on dimethylketene for use in food packaging. They highlighted the material's oxygen barrier properties and its potential as an alternative to current packaging polymers (Wang, Desilles, Follain, Marais & Burel, 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

3,3-dimethyl-4-propan-2-ylideneoxetan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-5(2)6-8(3,4)7(9)10-6/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAAPXFKYOTAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(C(=O)O1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185621 | |

| Record name | 2-Oxetanone, 3,3-dimethyl-4-(1-methylethylidene)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylketene dimer | |

CAS RN |

3173-79-3 | |

| Record name | Dimethylketene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylketene dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylketene dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxetanone, 3,3-dimethyl-4-(1-methylethylidene)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-isopropyliden-β-propiolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLKETENE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F2Y215MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B3051099.png)

![(10Z)-Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-one](/img/structure/B3051110.png)